![molecular formula C19H22N2O3S B10812155 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine](/img/structure/B10812155.png)
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a complex organic compound that features a biphenyl group, a carbonyl group, and a piperazine ring substituted with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Carbonyl Intermediate: The initial step involves the formation of the biphenyl carbonyl intermediate through a Friedel-Crafts acylation reaction. This reaction uses biphenyl and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Substitution: The biphenyl carbonyl intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Ethylsulfonyl Substitution: Finally, the piperazine derivative is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Structural Representation
The compound can be represented as follows:
- Piperazine Ring : Provides a flexible scaffold for biological activity.
- Biphenyl Group : Contributes to π-π interactions, enhancing binding to various targets.
- Ethylsulfonyl Group : Improves solubility and bioavailability.
Scientific Research Applications
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine has been investigated for several applications:
Medicinal Chemistry
- Pharmacophore Development : The compound is studied for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents. For instance, it has been shown to modulate eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in cellular stress responses and protein synthesis regulation.
Biological Studies
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to activate protein kinase RNA-activated (PKR) and nuclear factor-κB (NF-κB) suggests roles in cell survival and apoptosis modulation.
Materials Science
- Development of Novel Materials : The structural properties of this compound make it a candidate for creating materials with specific electronic or optical properties. Its unique chemical characteristics allow for potential applications in sensor technologies and organic electronics.
Case Studies
Several studies have explored the biological activity of related compounds:
- Cancer Research : Compounds similar to this compound have demonstrated significant anti-cancer properties. For example, derivatives that interact with tubulin have shown promise in inhibiting cancer cell proliferation through apoptosis induction .
- Neuroprotective Effects : Research on piperazine derivatives indicates potential neuroprotective effects due to their ability to cross the blood-brain barrier, suggesting applications in treating neurological disorders.
- Stress Response Modulation : Studies have shown that related compounds can influence cellular stress responses by modulating key signaling pathways, indicating their potential therapeutic role in conditions involving oxidative stress .
Mechanism of Action
The mechanism of action of 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylylcarbonyl)piperazine: Lacks the ethylsulfonyl group, which may affect its solubility and biological activity.
4-(Ethylsulfonyl)piperazine: Lacks the biphenyl carbonyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the biphenyl carbonyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O2S, with a molecular weight of approximately 341.46 g/mol. The compound features a piperazine ring substituted with a biphenylylcarbonyl group and an ethylsulfonyl group, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. Research indicates that it may modulate the activity of neurotransmitter systems, potentially exhibiting antidepressant effects by inhibiting the reuptake of certain neurotransmitters in the synaptic cleft. Additionally, studies have shown that derivatives of piperazine can regulate protein synthesis by affecting the phosphorylation state of eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in cellular stress responses .
Anticancer Potential
Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. For instance, studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression . A study focusing on substituted piperazine derivatives found that they could inhibit cancer cell proliferation by targeting specific signaling pathways .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. It is believed to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction may contribute to its antidepressant-like effects observed in preclinical models .
Case Studies
- Anticancer Screening : A study conducted on a library of piperazine derivatives, including this compound, revealed significant cytotoxicity against breast cancer cells. The research focused on the structure-activity relationship (SAR) to optimize the anticancer properties of these compounds .
- Neurotransmitter Modulation : In vivo studies demonstrated that this compound could enhance serotonin levels in animal models, suggesting its potential use as an antidepressant. Researchers noted improvements in behavioral assays indicative of antidepressant activity following administration of the compound .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, Neuropharmacological |
1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine | Structure | Antidepressant effects through neurotransmitter modulation |
1-Allyl-4-(4-biphenylylcarbonyl)piperazine | Structure | Regulates protein synthesis via eIF2-α modulation |
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQHECHNHGIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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